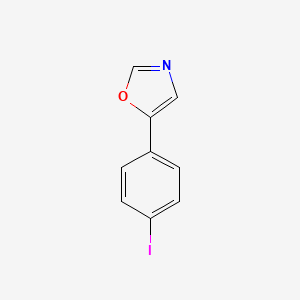

5-(4-Iodophenyl)-1,3-oxazole

Beschreibung

Strategic Significance of 1,3-Oxazole Heterocycles in Contemporary Organic Synthesis

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and organic synthesis, widely found in natural products and synthetic molecules. nih.govthepharmajournal.com Its importance stems from its structural and chemical diversity, which allows for varied interactions with biological targets like enzymes and receptors. nih.govsemanticscholar.org

The oxazole (B20620) nucleus is considered a prime skeleton for drug discovery and a versatile scaffold in synthetic chemistry. nih.govthepharmajournal.com It offers three potential points for substitution (C2, C4, and C5), allowing for the creation of diverse molecular libraries. thepharmajournal.com This versatility has been harnessed in combinatorial chemistry, where oxazole scaffolds, such as 5-(hydroxymethyl)oxazoles, are used to generate a wide range of derivatives, including ethers, amides, and sulfones. nih.gov The ability to create C₃-symmetric tripodal 1,3-oxazoles further highlights their use in building complex molecular and supramolecular architectures for applications in materials science. mdpi.comresearchgate.net The structural versatility of oxazoles facilitates the design of novel compounds tailored for specific functions in pharmaceuticals, materials science, and agriculture. tandfonline.com

Oxazoles are not just terminal structures but also crucial intermediates in the synthesis of more complex molecules. thepharmajournal.com Their stability and reactivity make them valuable building blocks. For example, the van Leusen oxazole synthesis is a widely used method to construct 5-substituted oxazoles from aldehydes, which can then be incorporated into larger, multi-substituted molecules. nih.govmdpi.com This method has been employed to create unusual "propeller-like" pyridyl-oxazole architectures and flexible tripodal scaffolds. nih.govmdpi.com Furthermore, oxazole-containing peptides found in nature, such as Microcin B17, demonstrate the role of this heterocycle in conferring conformational stability to peptide chains, enabling critical biological interactions. mdpi.com The synthesis of these complex natural products often relies on leveraging the oxazole core as a foundational element.

Importance of Aryl Iodide Moieties in Advanced Chemical Transformations

Aryl iodides are organic compounds containing an iodine atom attached to an aryl group. They are highly valued in organic chemistry as versatile building blocks, primarily due to the unique reactivity of the carbon-iodine (C-I) bond. nih.govacs.org

The iodine atom in an aryl iodide serves as a "strategic handle" for extensive chemical diversification. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to cleavage and subsequent functionalization. acs.org This reactivity is exploited in a multitude of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl iodides are key substrates in seminal reactions such as the Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Ullmann couplings. nih.gov Additionally, they are precursors for synthesizing hypervalent iodine reagents, which are important, environmentally benign oxidizing agents in modern organic synthesis. nih.govacs.org The ability to activate the C-I bond under various conditions (oxidative, reductive, or via transition metals) allows aryl iodides to act as formal aryl cations, radicals, or anions, showcasing their immense synthetic flexibility. acs.orgresearchgate.net

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Bond Formed | Typical Catalyst | Description |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Palladium | Reaction between an organoboron compound and an organohalide. nih.gov |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Palladium/Copper | Reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov |

| Mizoroki-Heck Reaction | C-C (Aryl-Vinyl) | Palladium | Reaction of an unsaturated halide with an alkene. nih.gov |

| Ullmann Condensation | C-O, C-N, C-S | Copper | Reaction typically forming aryl ethers, thioethers, or amines. nih.gov |

The incorporation of halogenated phenyl groups, such as an iodophenyl group, into heterocyclic structures is a common strategy in medicinal chemistry and materials science. researchgate.netbibliotekanauki.pl Halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The presence of an iodophenyl group on a heterocyclic core, as in 5-(4-iodophenyl)-1,3-oxazole, provides a direct site for further molecular elaboration through the cross-coupling reactions mentioned previously. This allows chemists to first construct the core heterocyclic system and then "decorate" it with various functional groups, a strategy that is central to modern drug discovery and the development of functional materials. beilstein-journals.org For instance, structure-activity relationship (SAR) studies often reveal that the type and position of a halogen on a phenyl ring attached to a heterocycle can dramatically influence biological activity. nih.gov

Overview of Current Research Trajectories Pertaining to this compound and Analogous Structures

While specific research literature focusing exclusively on this compound is limited, current research trajectories can be inferred from studies on analogous structures and the synthetic methods used to produce them. The synthesis of 5-substituted oxazoles is a well-established field, with the van Leusen reaction being a prominent method for reacting aldehydes (in this case, 4-iodobenzaldehyde) with tosylmethyl isocyanide (TosMIC) to form the desired 5-aryl-1,3-oxazole ring system. nih.govmdpi.com

Research on analogous compounds, such as other halogenated phenyl-oxazoles, is active. For example, studies on 2-(4-chlorophenyl)oxazole (B1595145) derivatives have explored their antimicrobial properties. Research on 2-(4-iodophenyl)oxazole would be analogous, with the iodine offering a reactive site for further modification that chlorine does not readily provide. The general interest in substituted oxazoles is driven by their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. igi-global.comderpharmachemica.commdpi.com

Current research efforts are likely directed toward:

Synthetic Methodology: Developing more efficient, sustainable, and atom-economical methods to synthesize substituted oxazoles. beilstein-journals.orgresearchgate.net This includes metal-free reactions and novel catalytic systems.

Medicinal Chemistry: Using the this compound scaffold as a building block for creating libraries of more complex molecules. The iodine atom would be used as a handle to introduce diverse substituents via cross-coupling, and the resulting compounds would be screened for various biological activities. nih.govnih.gov

Materials Science: Exploring the photophysical properties of such compounds. The combination of a conjugated aryl-oxazole system can lead to fluorescent materials, and the iodo-substituent allows for tuning these properties by attaching other aromatic systems. researchgate.net

Table 2: Examples of Complex Architectures Derived from Oxazole Precursors

| Precursor Type | Synthetic Method | Resulting Architecture | Potential Application | Reference |

|---|---|---|---|---|

| Tris-aldehyde substrates | van Leusen Reaction | Flexible tripodal C₃-symmetric tris-oxazoles | Supramolecular Chemistry, Materials Science | mdpi.com |

| Bromopyridine and Oxazole derivatives | van Leusen Reaction, Pd/Cu Cross-Coupling | "Propeller-like" pyridyl-oxazole structures | Medicinal Chemistry | nih.gov |

| 5-(hydroxymethyl)oxazole | Solid-Phase Combinatorial Chemistry | Diverse libraries of ethers, thioethers, sulfones, amides | Drug Discovery | nih.gov |

Evolution of Synthetic Methodologies for Halogenated Oxazoles

The synthesis of oxazole derivatives has a rich history, with several classical methods forming the foundation of modern approaches. These include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC). researchgate.netresearchgate.netresearchgate.net The Van Leusen reaction, in particular, has been a workhorse for creating 5-substituted oxazoles from aldehydes. sciforum.netgoogle.com

Over the years, significant advancements have been made to overcome the limitations of these classical methods, such as harsh reaction conditions or the need for expensive reagents. organic-chemistry.orgtandfonline.com The development of transition-metal-catalyzed reactions has been particularly transformative. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are now routinely employed to construct the C-C bonds necessary for creating complex substituted oxazoles. researchgate.netevitachem.com

A notable development in the synthesis of halogenated oxazoles is the "halogen dance" reaction. thieme-connect.comnih.gov This isomerization process allows for the migration of a halogen atom to a different position on the oxazole ring, providing access to substitution patterns that are otherwise difficult to achieve. thieme-connect.comnih.gov For instance, 5-bromo-2-phenyloxazole (B1271533) can be rearranged to its 4-bromo isomer. thieme-connect.com

More recent innovations focus on direct C-H activation and arylation, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. beilstein-journals.org Copper and rhodium-catalyzed direct arylation methods have been successfully applied to oxazoles. beilstein-journals.org Metal-free synthesis strategies are also gaining traction, providing more environmentally benign routes to these valuable compounds. rsc.org

The following table summarizes some key synthetic strategies for halogenated oxazoles:

| Synthetic Method | Description | Key Features | References |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | A versatile method for preparing 5-substituted oxazoles. | evitachem.comsciforum.net |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Stille to form C-C bonds. | Efficient, high-yielding, and tolerant of various functional groups. | researchgate.netevitachem.com |

| Halogen Dance Reaction | Isomerization of a halogen atom on the oxazole ring. | Provides access to otherwise difficult-to-obtain substitution patterns. | thieme-connect.comnih.gov |

| Direct C-H Arylation | Transition-metal-catalyzed direct coupling of C-H bonds with aryl halides. | More atom-economical and avoids pre-functionalization. | beilstein-journals.org |

| Metal-Free Synthesis | Cyclization reactions that do not require a metal catalyst. | Environmentally friendly approach. | rsc.org |

Emerging Research Areas in the Reactivity and Application of Iodophenyl Oxazoles

The presence of the iodophenyl group makes this compound a prime candidate for a variety of chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in these reactions, allowing for selective functionalization. researchgate.net

Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful tool for creating new carbon-carbon bonds. In the context of iodophenyl oxazoles, this reaction is used to couple the iodophenyl moiety with various boronic acids, leading to the synthesis of biaryl structures. tandfonline.com This methodology is central to the construction of complex molecules with potential biological activity. semanticscholar.orgtandfonline.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important reaction. This has been used to introduce alkynyl groups onto the oxazole framework, further expanding the chemical space accessible from iodophenyl oxazole precursors. chemrxiv.org

The Heck reaction, which couples an alkene with an aryl halide, and the Negishi coupling, which uses an organozinc reagent, also represent viable strategies for elaborating the structure of iodophenyl oxazoles. researchgate.netbeilstein-journals.org

The following table highlights key cross-coupling reactions involving iodophenyl oxazoles:

| Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed | References |

| Suzuki-Miyaura | Boronic acid/ester | Palladium | C-C (aryl-aryl) | researchgate.nettandfonline.com |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C (aryl-alkynyl) | researchgate.netchemrxiv.org |

| Heck | Alkene | Palladium | C-C (aryl-vinyl) | researchgate.net |

| Negishi | Organozinc reagent | Palladium/Nickel | C-C | researchgate.netbeilstein-journals.org |

| C-N Cross-Coupling | Amine/Amide | Copper | C-N | arabjchem.org |

Applications in Medicinal Chemistry:

The oxazole motif is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.airesearchgate.net The ability to readily functionalize the iodophenyl group of this compound via cross-coupling reactions makes it an attractive scaffold for the development of new drug candidates. nih.govontosight.ai By introducing different substituents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of these compounds to optimize their therapeutic properties. ontosight.aitandfonline.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-iodophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNHGFUGOEXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Iodophenyl 1,3 Oxazole and Its Precursors

De Novo Cyclization Routes to the 1,3-Oxazole Core

De novo synthesis, the construction of the oxazole (B20620) ring from acyclic precursors, represents the most versatile approach to producing substituted oxazoles. These methods allow for the strategic placement of substituents by choosing appropriately functionalized starting materials.

Multicomponent Reaction Strategies for Oxazole Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. For oxazole synthesis, MCRs offer a streamlined pathway, though direct synthesis of 5-(4-Iodophenyl)-1,3-oxazole via a one-pot MCR is not commonly documented. However, MCRs like the Ugi or Passerini reactions can generate key α-acylamino amide intermediates, which are direct precursors for the Robinson-Gabriel cyclodehydration to form the oxazole ring. researchgate.net

A tandem Ugi/Robinson-Gabriel sequence can be employed, where an amine, a carbonyl compound (like 4-iodobenzaldehyde), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. This intermediate, upon treatment with a dehydrating agent (e.g., trifluoromethanesulfonic acid), undergoes cyclization to yield a 2,4,5-trisubstituted oxazole. researchgate.net This strategy allows for significant molecular diversity.

Cyclodehydration and Annulation Approaches

These methods involve the formation of the oxazole ring through the condensation and subsequent cyclization of precursors, often with the elimination of a small molecule like water.

The condensation of α-haloketones with amides is a classical and effective method for synthesizing oxazoles, known as the Bredereck reaction. ijpsonline.comrsc.org To synthesize this compound, this reaction would typically involve the condensation of an α-haloketone with formamide. Specifically, 2-bromo-1-(4-iodophenyl)ethanone (B185315) would be reacted with formamide, often in the presence of a dehydrating agent or under heating, to yield the target compound. ijpsonline.comgoogle.com More recent variations have utilized silver-promotion for the condensation of α-bromoketones with aryl amides to produce triaryloxazoles. rsc.org

Table 1: Bredereck-type Reaction for 5-Aryl-1,3-oxazole Synthesis

| α-Halo Ketone Precursor | Amide | Conditions | Product Type |

|---|---|---|---|

| 2-Bromo-1-(4-iodophenyl)ethanone | Formamide | Heat, Dehydrating Agent | This compound |

The cycloisomerization of propargylic amides has emerged as a powerful and atom-economical method for oxazole synthesis. researchgate.net This reaction can be catalyzed by various transition metals (gold, copper, palladium), Brønsted acids, or iodine. researchgate.netacs.orgnih.govworktribe.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be an N-propargyl amide derived from 4-iodobenzoic acid or an N-(1-(4-iodophenyl)prop-2-yn-1-yl)amide.

Gold catalysts, in particular, are highly effective in promoting the 5-endo-dig cyclization of the amide oxygen onto the alkyne moiety. nih.gov Palladium-catalyzed coupling of N-propargylamides with aryl iodides can also lead to 2,5-disubstituted oxazoles in a one-pot process. organic-chemistry.org Furthermore, Brønsted acids like p-toluenesulfonic acid (PTSA) can catalyze a tandem propargylation/cycloisomerization reaction between propargylic alcohols and amides to furnish substituted oxazoles. organic-chemistry.org

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a cornerstone method for preparing 5-substituted oxazoles. mdpi.comnih.govorganic-chemistry.org This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.govwikipedia.org To produce this compound, the reaction would utilize 4-iodobenzaldehyde (B108471) as the aldehyde component.

The mechanism proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to form an oxazoline (B21484) intermediate. Elimination of toluenesulfinic acid then yields the aromatic oxazole ring. nih.gov This method is valued for its mild conditions and tolerance of a wide array of functional groups on the aldehyde, making it highly suitable for synthesizing the iodo-substituted target compound. mdpi.comnih.gov Various bases, such as potassium carbonate, and solvent systems, including methanol (B129727) or ionic liquids, have been successfully employed. organic-chemistry.orgmdpi.comsciforum.net Microwave-assisted protocols have also been developed to enhance reaction efficiency. mdpi.comnih.gov

Table 2: Van Leusen Synthesis of this compound

| Aldehyde Precursor | Reagent | Base | Typical Solvent | Product |

|---|

Oxidative Cyclization Protocols for Oxazole Construction

Oxidative cyclization methods provide another modern avenue to the oxazole core, often proceeding through C-H functionalization pathways. These reactions typically involve a metal catalyst and an oxidant. acs.orgnih.govrsc.org

A notable example is the copper-catalyzed oxidative cyclization of enamides, which can be formed in situ from various precursors. nih.govrsc.org For instance, the reaction of benzamides with β-diketones in the presence of a copper catalyst can lead to 2,4,5-trisubstituted oxazoles. rsc.org While not a direct route to this compound, this highlights the potential of oxidative strategies. A more direct conceptual approach would be the copper(II)-catalyzed oxidative cyclization of an enamide derived from a 4-iodophenyl precursor, proceeding via vinylic C-H bond functionalization. organic-chemistry.orgnih.gov

Iodine itself can also act as a catalyst or mediator in oxidative cyclizations. rsc.org For example, an iodine-catalyzed tandem oxidative cyclization between aromatic aldehydes and α-amino acids can produce 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, a metal-free process using tert-butyl hydroperoxide (t-BuOOH) and iodine can achieve the domino oxidative cyclization of various starting materials into polysubstituted oxazoles. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₆INO |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S |

| 4-Iodobenzaldehyde | C₇H₅IO |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| 2-Bromo-1-(4-iodophenyl)ethanone | C₈H₆BrIO |

| Formamide | CH₃NO |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S |

| Potassium carbonate | K₂CO₃ |

| tert-Butyl hydroperoxide (t-BuOOH) | C₄H₁₀O₂ |

| Iodine | I₂ |

Post-Synthetic Functionalization of Pre-formed Oxazole Rings

Post-synthetic modification of an existing oxazole core offers a divergent and efficient approach to synthesizing this compound and its analogs. nih.govresearchgate.net This strategy allows for the initial construction of a simpler oxazole ring, which is then functionalized in subsequent steps.

Regioselective Introduction of the 4-Iodophenyl Moiety

The critical step in the synthesis of the target compound is the regioselective introduction of the 4-iodophenyl group onto the oxazole core. This can be achieved through direct iodination of a 5-phenyloxazole (B45858) precursor.

Electrophilic aromatic iodination presents a direct method for introducing an iodine atom onto the phenyl ring of a 5-phenyloxazole. This approach typically utilizes an iodinating agent in the presence of an activating system. Common iodinating agents include N-iodosuccinimide (NIS) and elemental iodine. researchgate.netorganic-chemistry.org The regioselectivity of the iodination is directed by the electronic properties of the phenyl ring and the oxazole moiety. For electron-rich aromatic compounds, this reaction can proceed under mild conditions. organic-chemistry.org For instance, the use of NIS with a catalytic amount of trifluoroacetic acid can effectively iodinate activated aromatic rings. organic-chemistry.org However, direct electrophilic iodination of 5-phenyloxazole can sometimes lead to low yields or a mixture of isomers, necessitating careful optimization of reaction conditions. researchgate.net

A more controlled and often higher-yielding method for introducing the iodine atom is through a metalation-directed iodination strategy. nih.govresearchgate.net This approach involves the deprotonation of the phenyl ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

This process typically begins with the deprotonation of a 5-phenyloxazole derivative using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. nih.govnih.gov The resulting lithiated species is then reacted with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the desired position. nih.gov For example, treatment of 5-phenyl-1,3-oxazole with LiHMDS followed by the addition of iodine at -78°C has been shown to produce the 4-iodo derivative in good yield. researchgate.net This method offers excellent regiocontrol, as the site of metalation is directed by the most acidic proton, which is often at the ortho or para position of the phenyl ring, depending on the directing group. acs.orgrsc.org

| Method | Reagents | Typical Conditions | Yield | Reference |

| Electrophilic Iodination | 5-phenyloxazole, NIS, Trifluoroacetic acid (cat.) | Mild conditions | Variable | researchgate.netorganic-chemistry.org |

| Metalation-Iodination | 5-phenyloxazole, n-Butyllithium, I₂ | THF, -78 °C | 41% | nih.gov |

| Metalation-Iodination | 5-phenyloxazole, LiHMDS, I₂ | -78 °C | 79% | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The iodine atom in this compound serves as a versatile handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions enable the formation of new carbon-carbon bonds, allowing for the synthesis of a diverse library of derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org In the context of this compound, this reaction allows for the coupling of various aryl or vinyl boronic acids or their esters at the 4-position of the phenyl ring. nih.gov

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable ligand, and a base. nih.govresearchgate.net The catalytic cycle proceeds through oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to couple phenylboronic acid and its derivatives with iodo-substituted heterocyclic compounds, demonstrating its utility in creating biaryl structures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| 5-(4-Iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | - | nih.gov |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 41-92% | scielo.org.mx |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgresearchgate.net This reaction provides a direct route to introduce alkynyl substituents onto the 4-position of the phenyl ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. organic-chemistry.orgnih.gov This method is highly efficient for creating aryl-alkyne linkages. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This provides a means to introduce alkenyl groups at the 4-position of the phenyl ring of this compound. The reaction is typically performed in the presence of a palladium catalyst and a base. nih.govscholaris.ca While a powerful tool for C-C bond formation, the Heck reaction can sometimes be limited to certain classes of heterocycles. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |

| Sonogashira | This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms aryl-alkyne bonds | organic-chemistry.orgnih.gov |

| Heck | This compound | Alkene | Pd catalyst | Forms aryl-alkene bonds | organic-chemistry.orgnih.gov |

Direct Arylation Approaches to Oxazole Derivatives

Direct arylation via C-H bond activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. unipi.itbeilstein-journals.org This approach is particularly relevant for the synthesis of this compound by directly coupling the C-H bond of the oxazole ring with an aryl halide like 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene.

C-H Activation for Aryl Group Installation

The direct arylation of oxazoles can be regioselectively controlled to occur at either the C-2 or C-5 position. organic-chemistry.org For the synthesis of this compound, conditions favoring C-5 arylation are paramount. This is typically achieved using a palladium catalyst. unipi.itorganic-chemistry.org The mechanism for C-5 arylation is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org The reaction involves the activation of the C-H bond at the 5-position of the oxazole ring by the palladium catalyst, followed by coupling with the aryl halide.

A variety of aryl halides, including iodides, bromides, and chlorides, can be used as coupling partners. organic-chemistry.orgorganic-chemistry.org The use of palladium catalysts, such as Pd(PPh₃)₄, has been shown to be effective for the direct arylation of oxazoles. organic-chemistry.org

Ligand and Catalyst Systems for Regioselective Arylation

The regioselectivity of the direct arylation of oxazoles is highly dependent on the choice of ligand, solvent, and base. organic-chemistry.orggalchimia.com Research has demonstrated that C-5 arylation is preferentially achieved in polar solvents like N,N-dimethylacetamide (DMA), whereas C-2 arylation is favored in non-polar solvents such as toluene. organic-chemistry.orgorganic-chemistry.org

Specific phosphine (B1218219) ligands play a crucial role in directing the arylation to the desired position. For instance, bulky, electron-rich phosphine ligands are often employed to promote C-5 selectivity. beilstein-journals.orggalchimia.com The combination of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), with specific ligands like CataCXium A or 3,4,5,6-tetramethyl-t-Bu-X-Phos has been reported to yield C-5 arylation products with high selectivity. galchimia.com The choice of base is also critical, with weaker bases generally favoring C-5 arylation. organic-chemistry.org

The table below summarizes the influential factors on the regioselectivity of direct arylation of oxazoles.

| Feature | Favors C-5 Arylation | Favors C-2 Arylation |

| Solvent | Polar (e.g., DMA) | Non-polar (e.g., Toluene) |

| Ligand | e.g., CataCXium A, t-Bu-X-Phos | e.g., RuPhos |

| Base | Weaker bases (e.g., K₂CO₃) | Stronger bases (e.g., KOH, KOtBu) |

Catalyst Systems and Reaction Condition Optimization in Oxazole Synthesis

The optimization of catalyst systems and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of substituted oxazoles like this compound. This involves a careful selection of the catalyst type, ligands, solvents, and other reaction parameters.

Role of Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play significant roles in organic synthesis. Homogeneous catalysts, which exist in the same phase as the reactants, are often characterized by high activity and selectivity due to well-defined active sites. rsc.orgsavemyexams.com The palladium complexes used in Negishi and direct arylation reactions are typically homogeneous catalysts. wikipedia.orgunipi.it This allows for milder reaction conditions and better control over the reaction outcome. However, the separation of the catalyst from the product can be challenging. rsc.org

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. rsc.orgwikipedia.org While they may sometimes require harsher reaction conditions, the development of highly active and selective heterogeneous catalysts is an ongoing area of research. For oxazole synthesis, supported palladium catalysts or palladium nanoparticles could potentially be employed, offering a more sustainable approach. rsc.org

The table below provides a comparison of homogeneous and heterogeneous catalysts.

| Characteristic | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Often high | Can be lower, but improving |

| Catalyst Separation | Difficult | Easy |

| Recyclability | Often difficult | Generally straightforward |

| Reaction Conditions | Often milder | Can be harsher |

Investigation of Ligand Design and Influence on Selectivity

Ligand design is a cornerstone of modern catalysis, profoundly influencing the reactivity and selectivity of metal-catalyzed reactions. dicp.ac.cn In the context of synthesizing this compound, the ligand's steric and electronic properties are critical for controlling regioselectivity in direct arylation and for ensuring high efficiency in cross-coupling reactions.

The development of chiral ligands containing pyridine (B92270) and oxazole moieties has been explored for asymmetric catalysis, highlighting the tunability of these N,N-ligand scaffolds. dicp.ac.cn For non-asymmetric applications, the electronic properties of the ligand, such as its ability to donate or accept electron density, can stabilize the catalytic species and promote the desired reaction pathway. Bulky ligands can create a specific steric environment around the metal center, favoring one regioisomer over another, as seen in the selective C-5 arylation of oxazoles. beilstein-journals.orggalchimia.com The continuous development of novel ligands is essential for advancing the synthesis of complex and specifically functionalized oxazole derivatives.

Solvent Effects and Green Solvents (e.g., Ionic Liquids)

The choice of solvent can profoundly influence the outcome of oxazole synthesis, affecting reaction rates, yields, and even the feasibility of certain transformations. In the pursuit of greener chemistry, ionic liquids (ILs) have emerged as promising alternatives to conventional volatile organic solvents due to their unique properties, such as low volatility, high thermal stability, and recyclability. organic-chemistry.orgthieme-connect.com

One of the classic methods for synthesizing 5-substituted oxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). semanticscholar.org Research has demonstrated that conducting this reaction in ionic liquids can offer significant advantages. For instance, an improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully carried out using ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.orgthieme-connect.com This approach allows for high yields and the ionic liquid can be recovered and reused multiple times without a significant drop in efficiency. organic-chemistry.orgthieme-connect.com The use of ionic liquids as both the solvent and promoter has been shown to be effective, and in some cases, can be recovered and reused without loss of activity. ijpsonline.com

The polarity and hydrogen-bond-donating or -accepting capabilities of the solvent are critical. Studies on nitrogen NMR shieldings in oxazole systems reveal that solvent effects can provide insights into solute-solvent molecular interactions. uw.edu.pl While a range of conventional solvents like dichloromethane (B109758) (DCM), acetone, tetrahydrofuran (B95107) (THF), and ethanol are used in oxazole synthesis, the trend is moving towards more sustainable options. ijpsonline.com Green synthetic approaches, including the use of ionic liquids and deep-eutectic solvents, not only minimize hazardous waste but can also enhance reaction performance, leading to better yields and purity. ijpsonline.comresearchgate.net

For the synthesis of a molecule like this compound, employing an ionic liquid in a modified Van Leusen reaction with 4-iodobenzaldehyde and TosMIC could present a greener and more efficient synthetic route. The high polarity of certain ionic liquids could facilitate the reaction, potentially leading to higher yields and simpler product isolation. thieme-connect.com

Table 1: Impact of Different Solvents on Oxazole Synthesis

| Solvent Type | Specific Solvent Example(s) | Reaction Type | Key Findings |

| Ionic Liquids | [bmim]Br, [bmim][BF4], [bmim][PF6] | One-pot Van Leusen Synthesis | High yields of 4,5-disubstituted oxazoles. organic-chemistry.org The ionic liquid can be recycled for multiple runs with minimal loss of yield. organic-chemistry.orgthieme-connect.com |

| Ionic Liquids | Imidazolium-based ILs | Suzuki Pd-mediated C-C coupling | Effective for synthesizing imidazole (B134444) and oxazole compounds with good yields. ijpsonline.com |

| Conventional Organic Solvents | Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Ethanol | General Oxazole Synthesis | Commonly used, but efforts are underway to replace them with greener alternatives. ijpsonline.com |

| Green Solvents | Deep-Eutectic Solvents | General Oxazole Synthesis | Part of green synthetic approaches to reduce toxic chemical use and improve reaction performance. ijpsonline.comresearchgate.net |

Metal-Free and Photoredox Catalysis in Oxazole Synthesis

Recent advancements in synthetic organic chemistry have led to the development of metal-free and photoredox-catalyzed methods for constructing the oxazole core, offering milder and more sustainable alternatives to traditional metal-catalyzed reactions. researchgate.net

Metal-Free Catalysis:

Metal-free approaches for oxazole synthesis are highly sought after to avoid residual metal contamination in the final products, which is particularly crucial for pharmaceutical applications. rsc.org These methods often utilize readily available and less toxic reagents.

One notable strategy involves the use of hypervalent iodine reagents. scispace.com For example, iodoarene-mediated one-pot synthesis can produce 2,4,5-trisubstituted oxazoles from ketones using reagents like m-chloroperbenzoic acid (m-CPBA). sci-hub.se Another approach is the iodine-catalyzed intramolecular C(sp³)–H activation of N-arylethylamides to yield 2,5-disubstituted oxazoles. sci-hub.se Furthermore, a metal-free [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen atom source (like iodosobenzene) promoted by trifluoromethanesulfonic acid (TfOH) provides a regioselective route to highly substituted oxazoles. researchgate.netorganic-chemistry.org A recently developed strategy involves the metal-free C–O bond cleavage of an ester using amines to synthesize substituted oxazoles, showcasing a novel pathway that combines C–O, C–N, and C–O bond formations in a single pot. rsc.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org This methodology has been successfully applied to the synthesis of oxazoles.

A novel three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis at room temperature affords a direct route to a variety of substituted oxazoles. researchgate.netacs.org Organic dyes like Rose Bengal and Eosin Y can be used as photocatalysts. ijpsonline.com For instance, CO₂/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines has been achieved, avoiding the need for transition-metal catalysts and peroxides. researchgate.netrsc.org

Another innovative approach is the dual-catalytic system combining an inexpensive copper(I) catalyst with an organic photoredox catalyst like 10-phenylphenothiazine (PTH) for the C–H arylation of azoles. jscimedcentral.com This method is applicable to a wide range of azole derivatives, including oxazoles, and demonstrates the potential for the direct introduction of an aryl group, such as the 4-iodophenyl group, onto a pre-formed oxazole ring. jscimedcentral.com

Table 2: Advanced Catalytic Methods for Oxazole Synthesis

| Catalytic System | Method | Substrates | Key Features |

| Metal-Free | Iodoarene-mediated one-pot synthesis | Ketones, nitriles | Efficient synthesis of 2,4,5-trisubstituted oxazoles. sci-hub.se |

| Metal-Free | Iodine-catalyzed oxidative cyclization | N-arylethylamides | Intramolecular C(sp³)–H activation to form 2,5-disubstituted oxazoles. sci-hub.se |

| Metal-Free | [2+2+1] Cycloaddition | Alkynes, nitriles, O-atom source | Regioselective assembly of highly substituted oxazoles. researchgate.netorganic-chemistry.org |

| Metal-Free | C–O bond cleavage of esters | Esters, amines | One-pot synthesis of substituted oxazoles via C–O, C–N, and C–O bond formation. rsc.org |

| Photoredox Catalysis | Visible-light three-component cyclization | 2H-Azirines, alkynyl bromides, O₂ | Direct synthesis of substituted oxazoles at room temperature. researchgate.netacs.org |

| Photoredox Catalysis | CO₂/photoredox co-catalyzed cyclization | α-bromo ketones, amines | Sustainable method avoiding transition metals and peroxides. researchgate.netrsc.org |

| Dual Catalysis | Copper/photoredox C–H arylation | Azoles, aryl iodides | Mild conditions for direct arylation of the oxazole ring. jscimedcentral.com |

Chemical Reactivity and Mechanistic Investigations of 5 4 Iodophenyl 1,3 Oxazole

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in the 4-iodophenyl group is the most reactive site for many transformations due to its relative weakness compared to other carbon-halogen bonds. orgoreview.com This feature makes it an excellent substrate for a variety of metal-catalyzed and substitution reactions.

The aryl iodide group of 5-(4-iodophenyl)-1,3-oxazole is highly susceptible to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. eie.gr The general mechanism for these transformations, particularly those catalyzed by palladium, involves a catalytic cycle initiated by oxidative addition. csbsju.edu

In this initial step, a low-valent palladium(0) complex reacts with the aryl iodide, cleaving the carbon-iodine bond and inserting the metal to form a new arylpalladium(II) halide complex. chim.itdiva-portal.org The activation energy for this oxidative addition step is significantly lower for aryl iodides compared to aryl bromides or chlorides, making them more reactive substrates. ucc.ie Following oxidative addition, the catalytic cycle proceeds through steps like transmetalation (in Suzuki or Negishi reactions) or migratory insertion (in Heck reactions), culminating in a reductive elimination step. This final step forms the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. csbsju.edudiva-portal.org While once considered largely irreversible, studies have shown that the reverse of oxidative addition, the reductive elimination of Ar-X from an ArPd(II)X complex, can be achieved, particularly with sterically demanding ligands. ucc.ie

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Mechanistic Step | Description | Role of Aryl Iodide |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond. | The C-I bond is cleaved, forming an arylpalladium(II) intermediate. chim.it |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium complex. | The aryl group from this compound is now on the Pd(II) center with the new coupling partner. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated. | A new C-C or C-heteroatom bond is formed, and the Pd(0) catalyst is regenerated. csbsju.edu |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the iodine atom with a nucleophile. This reaction is generally challenging on simple aryl halides because it requires the formation of a high-energy, negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is greatly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgjove.com

For this compound, the oxazole (B20620) ring itself can act as a mild electron-withdrawing group, but it is typically not sufficient to activate the aryl iodide for SNAr reactions under standard conditions. The reaction generally proceeds via a two-step addition-elimination mechanism where the nucleophile first attacks the carbon bearing the iodine, forming the resonance-stabilized anionic Meisenheimer complex. libretexts.orgacsgcipr.org The leaving group (iodide) is then expelled, restoring the aromaticity of the ring. jove.com For SNAr to be efficient with this substrate, additional activating groups on the phenyl ring would likely be necessary.

The carbon-iodine bond is susceptible to homolytic cleavage, enabling the participation of this compound in radical reactions. One such pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This process is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. wikipedia.org This radical anion then fragments, losing an iodide ion to generate an aryl radical. wikipedia.org This newly formed aryl radical can then react with a nucleophile to create a new radical anion, which propagates the chain reaction by transferring its electron to another molecule of the starting aryl iodide. wikipedia.org Unlike SNAr, the SRN1 reaction does not require strong electron-withdrawing groups for activation. wikipedia.org

Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. Its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.orgoxfordsciencetrove.com The acidity of the ring protons follows the order C-2 > C-5 > C-4. tandfonline.comsemanticscholar.org

Due to the presence of the pyridine-like nitrogen atom, the oxazole ring is generally deactivated towards electrophilic attack. oxfordsciencetrove.com However, electrophilic substitution can occur, preferentially at the C-5 position. wikipedia.orgtandfonline.comsemanticscholar.orgthepharmajournal.com The reaction is greatly facilitated by the presence of electron-donating groups on the ring, which increase its nucleophilicity. tandfonline.compharmaguideline.com Without such activating groups, harsh conditions are often required for reactions like nitration or halogenation. pharmaguideline.comslideshare.net For this compound, the C-5 position is already substituted, meaning any electrophilic attack would have to target the less reactive C-4 or C-2 positions, which is generally unfavorable. pharmaguideline.com

The C-2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. tandfonline.compharmaguideline.com This is particularly true if the C-2 position bears a good leaving group, such as a halogen. thepharmajournal.compharmaguideline.com The order of reactivity for halogen displacement on the oxazole ring is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.orgthepharmajournal.com

Direct nucleophilic attack on an unsubstituted C-2 hydrogen can also occur via deprotonation. The C-2 proton is the most acidic on the oxazole ring, and its removal by a strong base (a process known as metallation) generates a C-2 carbanion. wikipedia.orgpharmaguideline.com This lithiated intermediate, however, can be unstable and may exist in equilibrium with a ring-opened isonitrile form. wikipedia.orgpharmaguideline.com This C-2 anion can then react with various electrophiles, allowing for functionalization at this position.

Table 2: General Reactivity of the 1,3-Oxazole Ring

| Position | Reactivity Type | Comments |

| C-2 | Nucleophilic Attack/Substitution | Most electron-deficient position. pharmaguideline.com Site of deprotonation by strong bases. wikipedia.org Halogens at C-2 are readily displaced. tandfonline.comthepharmajournal.com |

| C-4 | Low Reactivity | Less reactive towards both electrophiles and nucleophiles compared to other positions. tandfonline.compharmaguideline.com |

| C-5 | Electrophilic Substitution | Preferred site for electrophilic attack, especially when the ring is activated by electron-donating groups. wikipedia.orgtandfonline.comthepharmajournal.com |

| N-3 | Protonation/Alkylation | The basic nitrogen atom is readily protonated by acids or alkylated. thepharmajournal.compharmaguideline.comderpharmachemica.com |

Deprotonation and Metallation Chemistry of Oxazoles

The deprotonation and subsequent metallation of oxazole rings are fundamental transformations that enable further functionalization of this heterocyclic system. The acidity of the C-H bonds on the oxazole ring dictates the regioselectivity of deprotonation. Theoretical and experimental studies have shown that the C5 and C4 positions of the oxazole ring are potential sites for deprotonation, with the relative acidity influenced by the substituents on the ring. nsf.gov For instance, in the case of unsubstituted oxazole, deprotonation is observed at a single position, whereas isoxazole, a structural isomer, can be deprotonated at multiple sites, highlighting the influence of the heteroatom arrangement on reactivity. nsf.gov

The process of directed ortho metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org This reaction involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent. acs.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. While the chloro group is generally a poor DMG on its own, its presence in conjunction with a stronger DMG can influence the regioselectivity of deprotonation. acs.org

In the context of this compound, the iodophenyl group itself can participate in metallation chemistry. The use of mixed lithium-zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has been effective in the deprotometalation of various heterocycles. researchgate.net For example, the deprotometalation of 1-phenyl-1,2,3-triazole and -1,2,4-triazole with a TMP-based lithium-zinc combination occurs at the most acidic site, leading to the 5-substituted derivative after iodolysis. researchgate.net

While specific studies on the deprotonation and metallation of this compound are not extensively detailed in the provided results, the general principles of oxazole and aryl halide reactivity provide a framework for predicting its behavior. The C2 and C4 positions of the oxazole ring, as well as the positions ortho to the iodo group on the phenyl ring, are potential sites for metallation. The choice of base, solvent, and reaction temperature would be critical in controlling the regioselectivity of such a transformation.

| Potential Deprotonation/Metallation Sites | Influencing Factors | Potential Reagents |

| C2-position of oxazole ring | Acidity of C-H bond | Organolithium reagents (e.g., n-BuLi, s-BuLi), Lithium amides (e.g., LDA) |

| C4-position of oxazole ring | Acidity of C-H bond, presence of directing groups | Organolithium reagents, Lithium amides |

| ortho to iodo group on phenyl ring | Directed ortho metallation (DoM) | Strong bases in the presence of a directing group |

Cycloaddition Reactions of the Oxazole Ring

The oxazole ring can participate in various cycloaddition reactions, acting as either a diene or a dipolarophile, leading to the formation of more complex heterocyclic structures. These reactions are of significant synthetic utility for accessing a variety of molecular scaffolds. researchgate.netnumberanalytics.com

The oxazole ring can function as a diene in Diels-Alder reactions, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org Due to its intrinsically electron-deficient nature, activating the oxazole ring is often necessary for it to participate effectively in cycloadditions. acs.orgnih.govacs.org This can be achieved by adding an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgnih.govacs.org This activation stabilizes the transition state, lowers the activation energy barrier, and increases the reaction's exothermicity. acs.orgnih.govacs.org

The Diels-Alder reactions of oxazoles with various dienophiles, such as alkenes and alkynes, provide a valuable route to highly substituted pyridines and furans. researchgate.net The initial cycloadducts often undergo subsequent aromatization to yield the final heterocyclic products. acs.org For instance, the reaction of an oxazole with an alkene can lead to a pyridine (B92270) derivative after dehydration of the intermediate. acs.org

While specific examples involving this compound as a diene in Diels-Alder reactions were not found, the general principles suggest that it could react with suitable dienophiles, especially upon activation of the oxazole nitrogen. The 4-iodophenyl substituent at the C5 position would be expected to influence the electronics and sterics of the reaction, potentially affecting both the rate and regioselectivity of the cycloaddition.

| Reaction Type | Role of Oxazole | Activation Method | Products |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene (electron-deficient) | N-alkylation, Brønsted/Lewis acid catalysis | Pyridines, Furans |

Oxazoles and their derivatives can also participate in [3+2] cycloaddition reactions, which are a powerful tool for constructing five-membered heterocyclic rings. numberanalytics.combohrium.com These reactions typically involve a 1,3-dipole reacting with a dipolarophile. numberanalytics.comuchicago.edu

One notable example is the synthesis of oxazoles themselves through a [3+2] cycloaddition/oxidative aromatization sequence. bohrium.com This can be achieved via visible light-induced photoredox catalysis, reacting 2H-azirines with aldehydes. bohrium.com Another approach involves the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to furnish 2,5-disubstituted oxazoles. rsc.org

While the provided information does not detail the participation of this compound as a reactant in [3+2] cycloadditions, the oxazole ring can be formed through such pathways. For instance, a [3+2] cycloaddition between a carboxylic acid and an isocyanide, activated by triflylpyridinium salts, can produce 4,5-disubstituted oxazoles with high efficiency. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), also proceeds via a [3+2] cycloaddition pathway to generate the oxazole ring from aldehydes.

The 4-iodophenyl substituent in this compound could potentially influence its reactivity as a dipolarophile in [3+2] cycloadditions, although this is less common for the oxazole ring itself compared to its role as a diene.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition/Oxidative Aromatization | 2H-Azirines and Aldehydes | Visible light-induced photoredox catalysis | 2,4,5-Trisubstituted oxazoles |

| [3+2] Cycloaddition | N-Pivaloyloxyamides and Alkynes | Cobalt(III) catalysis | 2,5-Disubstituted oxazoles |

| [3+2] Cycloaddition | Carboxylic acids and Isocyanides | Triflylpyridinium salts | 4,5-Disubstituted oxazoles |

| Van Leusen Reaction | Aldehydes and Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Oxazoles |

Intramolecular Transformations and Rearrangements

Oxazole derivatives can undergo a variety of intramolecular transformations and rearrangements, leading to diverse and often complex molecular architectures. These reactions can be triggered by heat, light, or chemical reagents.

The Cornforth rearrangement is a thermal rearrangement reaction of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. wikipedia.org This reaction proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to yield the isomeric oxazole. wikipedia.orgdrugfuture.com

The reaction was first reported in 1949 and has been utilized in the synthesis of amino acids. wikipedia.org Studies have shown that the reaction can give high yields, particularly when nitrogen-containing heterocycles are present at the R³ position. wikipedia.org The mechanism is influenced by the stability of the nitrile ylide intermediate, and the reaction's feasibility depends on the energy difference between the starting material and the product. wikipedia.org Solvent polarity has been observed to have a small effect on the reaction rate. rsc.orgrsc.org

For a derivative like this compound to undergo a classical Cornforth rearrangement, it would require an acyl substituent at the C4 position. In such a scenario, the 4-iodophenyl group at C5 would exchange positions with the C4-acyl group. This rearrangement could have significant implications for synthetic strategies, allowing for the transposition of functional groups on the oxazole core.

Beyond the Cornforth rearrangement, oxazoles can participate in other intramolecular cyclizations and skeletal rearrangements. For instance, phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form functionalized oxazoles. acs.orgorganic-chemistry.org This method is advantageous due to its broad substrate scope and metal-free conditions. acs.org

Another intriguing transformation is the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) through a dynamic electrocyclization process. nih.gov This reaction demonstrates an unconventional sequence that allows for precise control over the regioselectivity in competitive 6π and 8π electrocyclization reactions, yielding products rich in functional groups. nih.gov Gold-catalyzed intramolecular cyclizations of N-propargylamides can also lead to the formation of 5-oxazole ketones. organic-chemistry.org

Furthermore, intramolecular [4+2]-cycloadditions of oxazoles have been employed in the synthesis of complex natural products. researchgate.netresearchgate.net For example, the intramolecular cycloaddition of a 5-amino-substituted oxazole has been explored as a strategy toward the synthesis of the alkaloid haplophytine. researchgate.net

In the case of this compound, the presence of the iodo-functionalized phenyl ring opens up possibilities for intramolecular cyclizations involving the iodine atom, for example, through palladium-catalyzed cross-coupling reactions. If a suitable nucleophile were introduced elsewhere on the molecule, an intramolecular cyclization could be envisioned to construct a new ring fused to the oxazole or the phenyl ring.

| Rearrangement/Cyclization Type | Key Features | Potential Application for this compound derivative |

| PIDA-mediated Intramolecular Oxidative Cyclization | Metal-free, broad substrate scope | Synthesis of fused oxazole systems from an appropriately substituted precursor. |

| Dynamic Electrocyclization | Skeletal rearrangement to azepines and pyrroles | Potential for novel scaffold generation, though likely requires specific substitution patterns. |

| Gold-catalyzed Intramolecular Cyclization | Formation of 5-oxazole ketones from N-propargylamides | Synthesis of functionalized oxazoles. |

| Intramolecular Diels-Alder | Construction of complex polycyclic systems | Synthesis of fused pyridine or furan (B31954) rings. |

| Palladium-catalyzed Intramolecular Cyclization | Formation of new rings via C-C or C-heteroatom bond formation | Could involve the C-I bond for ring closure onto another part of the molecule. |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound, particularly in palladium-catalyzed reactions, relies on a combination of kinetic experiments and advanced spectroscopic techniques. These studies aim to identify reaction intermediates, determine rate-limiting steps, and understand the influence of various reaction parameters on the catalytic cycle.

A significant area of investigation for iodoaryl substrates is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination. Kinetic studies often reveal that the oxidative addition of the aryl iodide to a Pd(0) complex is the rate-determining step. nih.gov However, factors such as ligand concentration and the nature of the base can alter the kinetics, sometimes making transmetalation or reductive elimination the slower step. acs.orgresearchgate.net

Spectroscopic methods are invaluable for tracking these complex processes in real time. Techniques like in situ Fourier-transform near-infrared (FT-NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation, providing high-resolution kinetic profiles. arkat-usa.orgresearchgate.net These profiles can be fitted to kinetic models to describe the entire reaction course, including catalyst activation and deactivation pathways. researchgate.net

Transition state (TS) analysis, primarily through computational methods like Density Functional Theory (DFT), is crucial for understanding the energetic landscape of a reaction. For reactions involving this compound, DFT calculations on analogous iodoarene systems help to map out the full catalytic cycle, characterizing the geometries and energies of intermediates and transition states. acs.orgresearchgate.net

In the context of a Suzuki-Miyaura coupling, DFT studies on model systems analyze the key steps:

Oxidative Addition: The insertion of the Pd(0) catalyst into the C-I bond. Calculations for aryl bromides show this step proceeds through a transition state with a Pd–C bond-forming distance of approximately 2.0-2.1 Å. nih.gov

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. This step is highly influenced by the base, which activates the boronic acid. researchgate.net

Reductive Elimination: The final step where the new C-C bond is formed, regenerating the Pd(0) catalyst.

DFT calculations provide activation energy barriers (ΔG‡) for each step, identifying the rate-determining step. For example, in a study of a Suzuki-Miyaura reaction on a Pd-zeolite catalyst, the C-C bond formation and elimination of the biphenyl (B1667301) product was found to have an activation energy of 14.4 kcal/mol. nih.gov Another study on a model system calculated the activation free energy for the addition of acetonitrile (B52724) to an alkyne activated by a hypervalent iodine compound to be 22.9 kcal mol−1. rsc.org

Table 1: Representative Calculated Activation Energies for Key Steps in Palladium-Catalyzed Cross-Coupling of Aryl Halides (Illustrative Data)

| Reaction Step | Catalyst System | Substrate Model | Calculated Activation Energy (kcal/mol) | Source |

| Oxidative Addition | Pd(PPh₃)₂ | Ph-Br | ~15-20 | acs.orgresearchgate.net |

| Transmetalation | Pd(PH₃)₂(OH)⁻ | Vinyl-B(OH)₂ | ~10-15 | researchgate.net |

| Reductive Elimination | Pd(PH₃)₂(Ph)(Vinyl) | - | ~5-10 | researchgate.net |

| C-C Bond Formation | Pd-Zeolite | Phenylboronate | 14.4 | nih.gov |

This table presents illustrative data from DFT studies on model systems analogous to reactions involving this compound to demonstrate typical energy barriers. Actual values depend on the specific ligand, substrate, and conditions.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.orgiupac.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). iupac.org

For reactions involving this compound, a primary ¹³C KIE at the carbon atom bonded to iodine would be expected if the C-I bond cleavage during oxidative addition is the rate-determining step. nih.gov Experimental studies on the Suzuki-Miyaura reaction of an aryl bromide showed a significant normal ¹³C KIE (k₁₂/k₁₃ = 1.020), confirming that oxidative addition is the first irreversible step in the catalytic cycle. nih.gov

Secondary KIEs can also provide valuable information. For instance, a deuterium (B1214612) KIE (kH/kD) at positions ortho to the iodine could reveal details about steric interactions or secondary electronic effects in the transition state. wikipedia.org While a large primary KIE (typically >2) suggests C-H bond cleavage is part of the rate-determining step, smaller or inverse KIEs can point to changes in hybridization or pre-equilibria. researchgate.netbaranlab.org In some palladium-catalyzed C-H activation reactions, the C-H activation occurs after the rate-determining step, resulting in no primary KIE. chemrxiv.org

Table 2: Examples of Kinetic Isotope Effects in Relevant Catalytic Reactions (Illustrative Data)

| Reaction Type | Isotopes | KIE Value (kL/kH) | Mechanistic Implication | Source |

| Suzuki-Miyaura | ¹²C/¹³C (at C-Br) | 1.020 | C-Br bond cleavage is rate-determining. | nih.gov |

| C-H Activation | ¹H/²H (D) | ~1.0 | C-H cleavage is not in the rate-determining step. | chemrxiv.org |

| C-H Activation | ¹H/²H (D) | 3.5 | C-H bond cleavage is involved in the rate-determining step. | snnu.edu.cn |

| C-C Bond Cleavage | ¹H/²H (D) | 1.70 | Absence of a primary kinetic isotope effect. | rsc.org |

This table shows representative KIE values from studies on reactions analogous to those possible with this compound to illustrate how KIEs are used to interpret mechanisms.

Monitoring reactions in real-time provides a direct window into the dynamic changes of species concentrations, offering data that is often impossible to obtain from endpoint analysis alone. For reactions with this compound, techniques like in situ NMR and Mass Spectrometry (MS) are particularly powerful. arkat-usa.orguvic.ca

³¹P NMR is frequently used to study palladium-catalyzed reactions that employ phosphine (B1218219) ligands. researchgate.netsoton.ac.uk By monitoring the chemical shifts and concentrations of phosphorus-containing species, one can observe the formation of catalyst resting states and key intermediates, such as the oxidative addition product [Ar-Pd(L)₂-I]. arkat-usa.orgnih.gov Studies have used in situ ³¹P NMR to track the coordination sphere of the palladium catalyst throughout a Heck reaction, identifying the various Pd-phosphine complexes present in solution. arkat-usa.orgresearchgate.net

In situ FT-NIR and other vibrational spectroscopies can monitor the concentrations of reactants and products over the entire course of a reaction. researchgate.net This allows for the construction of detailed kinetic models that can account for catalyst activation, turnover, and deactivation processes. researchgate.net Advanced mass spectrometry techniques, such as Pressurized Sample Infusion (PSI-ESI-MS), can detect and identify transient catalytic species, providing direct evidence for proposed intermediates in the catalytic cycle. uvic.ca

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including 5-(4-Iodophenyl)-1,3-oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Analysis of Oxazole (B20620) and Phenyl Moieties

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the distinct chemical environments of the hydrogen and carbon atoms within the this compound structure.

The ¹H NMR spectrum provides information on the protons of the oxazole and the substituted phenyl rings. For instance, in a related compound, 5-(dimethoxy(phenyl)methyl)-2-phenyloxazole, the protons on the phenyl ring attached to the oxazole appear as a multiplet between δ 7.97 and 7.91 ppm, while other phenyl protons and the oxazole proton resonate at distinct chemical shifts. rsc.org In the case of this compound, the protons on the iodophenyl group would exhibit characteristic splitting patterns, typically two doublets in the aromatic region, due to their coupling with each other. The protons on the oxazole ring would also show unique signals.

The ¹³C NMR spectrum offers direct insight into the carbon skeleton. bhu.ac.in Generally, carbon atoms in aromatic and heterocyclic rings resonate in the range of 110-150 ppm. bhu.ac.in The carbon atom attached to the iodine in the phenyl ring would experience a significant "heavy atom effect," causing its signal to appear at a much lower chemical shift, potentially even below 0 ppm in extreme cases like CI₄. bhu.ac.in The carbon atoms of the oxazole ring would also have characteristic chemical shifts, for example, C-2, C-4, and C-5 of an oxazole ring have been reported to resonate at approximately 151.0 ppm, 143.5 ppm, and 133.0 ppm, respectively. clockss.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Moiety | Atom | Typical Chemical Shift (ppm) |

| Iodophenyl Ring | Aromatic Protons | 7.0 - 8.5 |

| Aromatic Carbons | 120 - 140 | |

| Carbon-Iodo | ~90 - 100 | |

| Oxazole Ring | H-2 | ~8.0 |

| H-4 | ~7.5 | |

| C-2 | ~150 - 160 | |

| C-4 | ~135 - 145 | |

| C-5 | ~120 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a combination of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com For this compound, COSY would show cross-peaks between adjacent protons on the phenyl ring, confirming their connectivity. It would also help to distinguish the protons on the oxazole ring if they are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for each proton on the phenyl and oxazole rings would show a correlation to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations between the oxazole protons and the carbons of the phenyl ring, and vice-versa, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are chemically bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between protons on the oxazole ring and the ortho-protons of the phenyl ring.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of the entire molecular structure of this compound. researchgate.netipb.pt

Solid-State NMR Applications for Polymorphism and Conformation

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure of materials in their solid form, providing insights into polymorphism, conformation, and intermolecular interactions. mdpi.comchem-soc.siamericanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces, which can provide detailed structural information. emory.edu

For this compound, ssNMR can be used to:

Identify and characterize different polymorphic forms: Polymorphs, or different crystalline forms of the same compound, can exhibit distinct ssNMR spectra due to variations in their crystal lattice and molecular packing. chem-soc.siresearchgate.net This is critical in pharmaceutical development as different polymorphs can have different physical properties.

Determine the molecular conformation in the solid state: The conformation of the molecule, such as the dihedral angle between the phenyl and oxazole rings, can be determined by analyzing the chemical shifts and through-space interactions observed in ssNMR experiments.

Probe intermolecular interactions: ssNMR can provide information on hydrogen bonding and other non-covalent interactions that govern the crystal packing.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. chem-soc.si

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. rsc.org This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₉H₆INO), the calculated exact mass can be compared to the experimentally determined value to confirm its molecular formula. nih.gov This is a crucial step in the identification and characterization of a newly synthesized compound. Reporting of HRMS data typically includes the calculated and found exact masses and the corresponding molecular formula. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. accustandard.com This technique is instrumental in elucidating the fragmentation pathways of a molecule, which can provide valuable structural information.

For this compound, an MS/MS experiment would involve isolating the molecular ion [M+H]⁺ and inducing its fragmentation. The resulting fragment ions would provide clues about the connectivity of the molecule. For example, common fragmentation patterns for oxazole-containing compounds might involve cleavage of the oxazole ring or the bond connecting the phenyl and oxazole rings. caltech.edu The loss of iodine or fragments of the phenyl and oxazole rings would produce characteristic daughter ions, allowing for the reconstruction of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational modes of "this compound" can be categorized by the motions of its main structural components:

Oxazole Ring Vibrations: The 1,3-oxazole ring is characterized by a set of distinct stretching and bending vibrations. The C=N stretching vibration is typically observed in the 1610–1550 cm⁻¹ region. ajchem-a.com The C=C stretching frequency is also found in a similar range. The C-O-C stretching vibrations of the oxazole ring usually appear in the 1250-1020 cm⁻¹ range. The in-plane and out-of-plane bending modes of the ring's C-H bonds are expected at lower frequencies. nih.govresearchgate.net

Iodophenyl Group Vibrations: The para-substituted phenyl ring exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ region. ajchem-a.com The characteristic C-C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600–1450 cm⁻¹ range. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 850–800 cm⁻¹ region. The C-I stretching vibration is expected at a much lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavy iodine atom.

Coupled Vibrations: The direct linkage between the oxazole and iodophenyl rings will lead to coupled vibrations, which can influence the exact position and intensity of the aforementioned bands.

Computational studies on related oxazole derivatives, often using DFT methods like B3LYP, have proven effective in predicting and assigning vibrational frequencies with good accuracy when compared to experimental spectra. nih.govresearchgate.netresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.